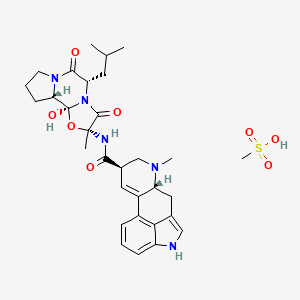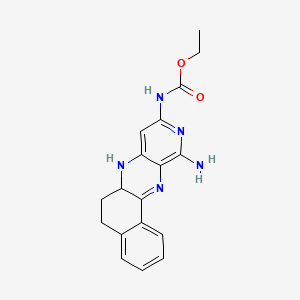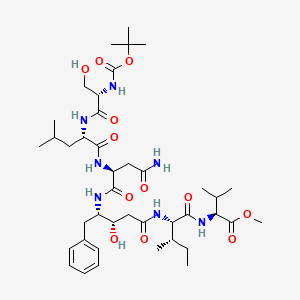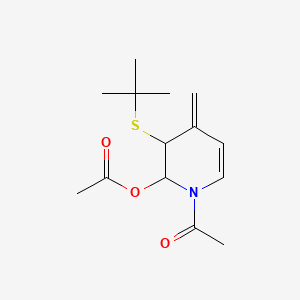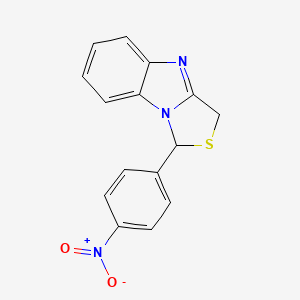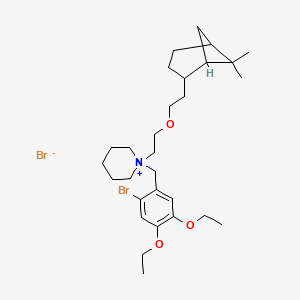
Piperidinium, 1-(2-bromo-4,5-diethoxy)benzyl-1-(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidinium, 1-(2-bromo-4,5-diethoxy)benzyl-1-(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)-, bromide is a complex organic compound with a molecular formula of C29H47Br2NO3 and a molecular weight of 617.59 g/mol This compound features a piperidinium core, a benzyl group substituted with bromine and diethoxy groups, and a norpinyl ethoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1-(2-bromo-4,5-diethoxy)benzyl-1-(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)-, bromide typically involves multiple steps:
Formation of the Benzyl Bromide Intermediate: The initial step involves the bromination of 2,4-diethoxybenzyl alcohol to form 2-bromo-4,5-diethoxybenzyl bromide. This reaction is usually carried out using bromine (Br2) in the presence of a suitable solvent like dichloromethane (CH2Cl2) under controlled temperature conditions.
Preparation of the Piperidinium Derivative: The next step involves the reaction of the benzyl bromide intermediate with piperidine to form the piperidinium derivative. This reaction is typically conducted in an organic solvent such as acetonitrile (CH3CN) with heating.
Introduction of the Norpinyl Ethoxyethyl Side Chain: The final step involves the reaction of the piperidinium derivative with 2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl bromide. This step is usually carried out in the presence of a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like column chromatography, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Piperidinium, 1-(2-bromo-4,5-diethoxy)benzyl-1-(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)-, bromide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium methoxide (NaOCH3), or ammonia (NH3) in solvents like ethanol (C2H5OH) or water (H2O).
Oxidation: Reagents like potassium permanganate (KMnO4) in acidic or basic conditions, or chromium trioxide (CrO3) in acetic acid (CH3COOH).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol (CH3OH).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, nucleophilic substitution may yield derivatives with different substituents, while oxidation and reduction reactions may result in the formation of corresponding oxidized or reduced products.
Scientific Research Applications
Piperidinium, 1-(2-bromo-4,5-diethoxy)benzyl-1-(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)-, bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Piperidinium, 1-(2-bromo-4,5-diethoxy)benzyl-1-(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)-, bromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell to modulate cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in metabolic or signaling pathways.
DNA Intercalation: Intercalating into DNA to disrupt replication and transcription processes.
Comparison with Similar Compounds
Piperidinium, 1-(2-bromo-4,5-diethoxy)benzyl-1-(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)-, bromide can be compared with other similar compounds, such as:
Piperidinium, 1-(2-bromo-4,5-dimethoxy)benzyl-1-(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)-, bromide: This compound differs by having dimethoxy groups instead of diethoxy groups, which may affect its chemical reactivity and biological activity.
Piperidinium, 1-(2-chloro-4,5-diethoxy)benzyl-1-(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)-, chloride: This compound has a chlorine atom instead of a bromine atom, which may influence its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
35690-13-2 |
|---|---|
Molecular Formula |
C29H47Br2NO3 |
Molecular Weight |
617.5 g/mol |
IUPAC Name |
1-[(2-bromo-4,5-diethoxyphenyl)methyl]-1-[2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)ethoxy]ethyl]piperidin-1-ium;bromide |
InChI |
InChI=1S/C29H47BrNO3.BrH/c1-5-33-27-18-23(26(30)20-28(27)34-6-2)21-31(13-8-7-9-14-31)15-17-32-16-12-22-10-11-24-19-25(22)29(24,3)4;/h18,20,22,24-25H,5-17,19,21H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
GUPWKIBOCFKLBR-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C[N+]2(CCCCC2)CCOCCC3CCC4CC3C4(C)C)Br)OCC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


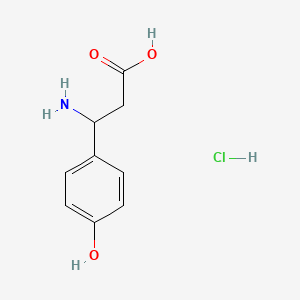

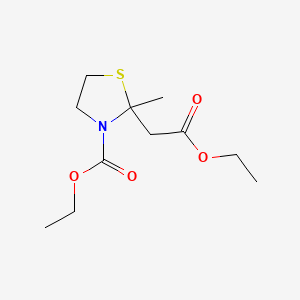

![3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one Hydrochloride](/img/structure/B12808968.png)
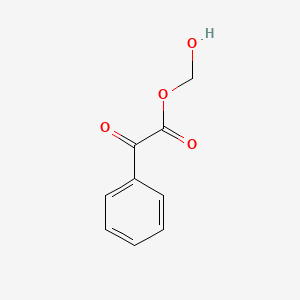
![1,2,5,6,11,11b-Hexahydro-3H-indolizino[8,7-b]indol-3-one](/img/structure/B12808978.png)

